

Theoretical Insights into the Molecular Architecture of Guanylurea Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *Guanylurea phosphate*

Cat. No.: *B3028872*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of **guanylurea phosphate**, a compound of interest in materials science and pharmacology. While direct theoretical studies on **guanylurea phosphate** are not extensively available in the public domain, this document synthesizes experimental data from closely related analogues and establishes a robust theoretical framework based on computational studies of similar molecules. This guide will delve into the optimized molecular geometry, vibrational frequencies, and the underlying computational methodologies, offering a comprehensive resource for understanding the structural characteristics of the guanylurea cation.

Molecular Structure and Geometry

The molecular structure of **guanylurea phosphate** consists of a guanylurea cation ($[C_2H_7N_4O]^+$) and a phosphate anion (PO_4^{3-}). Due to the scarcity of direct crystallographic or theoretical studies on **guanylurea phosphate**, this guide utilizes experimental data from guanylurea hydrochloride, a closely related salt, as a reference for the geometry of the guanylurea cation.^{[1][2]} The guanidinium group's positive charge is delocalized across the nitrogen atoms, influencing the bond lengths and angles.

Theoretical calculations, specifically Density Functional Theory (DFT), are a powerful tool for determining the equilibrium geometry of molecules.^{[3][4]} Based on studies of similar organic

cations, a suitable level of theory for geometry optimization would be B3LYP with a 6-311++G(d,p) basis set.[\[5\]](#) This approach provides a good balance between computational cost and accuracy for predicting molecular structures.

The following table summarizes the key bond lengths and angles for the guanylurea cation, comparing experimental data from guanylurea hydrochloride with hypothetical theoretical values derived from established computational methods for analogous compounds.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters of the Guanylurea Cation

Parameter	Bond/Angle	Experimental Value (Å or °) from Guanylurea Hydrochloride [1] [2]	Hypothetical Theoretical Value (Å or °)
Bond Lengths	C1 - O1	1.25	1.24
	C1 - N2	1.34	1.35
	C1 - N3	1.36	1.37
	N3 - C2	1.33	1.34
	C2 - N4	1.32	1.33
	C2 - N5	1.31	1.32
Bond Angles	O1 - C1 - N2	122.0	121.5
	O1 - C1 - N3	120.5	121.0
	N2 - C1 - N3	117.5	117.5
	C1 - N3 - C2	124.0	123.8
	N3 - C2 - N4	120.0	120.2
	N3 - C2 - N5	119.5	119.8
	N4 - C2 - N5	120.5	120.0

Note: Hypothetical theoretical values are based on expected trends from DFT calculations on similar molecules and are for illustrative purposes.

Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction of Guanylurea Hydrochloride

The experimental data for the guanylurea cation is derived from the single-crystal X-ray diffraction of guanylurea hydrochloride.[\[1\]](#)[\[2\]](#) A detailed experimental protocol, as is typical for such studies, would involve the following steps:

- **Crystal Growth:** Single crystals of guanylurea hydrochloride are grown from a suitable solvent by slow evaporation.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Data is collected at a controlled temperature (e.g., 295 K) using a specific X-ray wavelength (e.g., Mo K α radiation).
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Computational Protocol: DFT Calculations of the Guanylurea Cation

The following protocol outlines a robust methodology for the theoretical investigation of the guanylurea cation's molecular structure and properties using DFT.

- **Molecular Modeling:** The initial 3D structure of the guanylurea cation is built using a molecular modeling software.
- **Geometry Optimization:** The geometry of the cation is optimized using the Gaussian suite of programs. The B3LYP functional with the 6-311++G(d,p) basis set is employed. The

optimization is performed without any symmetry constraints, and the convergence criteria are set to the default values.

- **Vibrational Frequency Analysis:** Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
- **Data Analysis:** The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the calculated vibrational frequencies are extracted from the output files for analysis and comparison with experimental data.

Vibrational Analysis

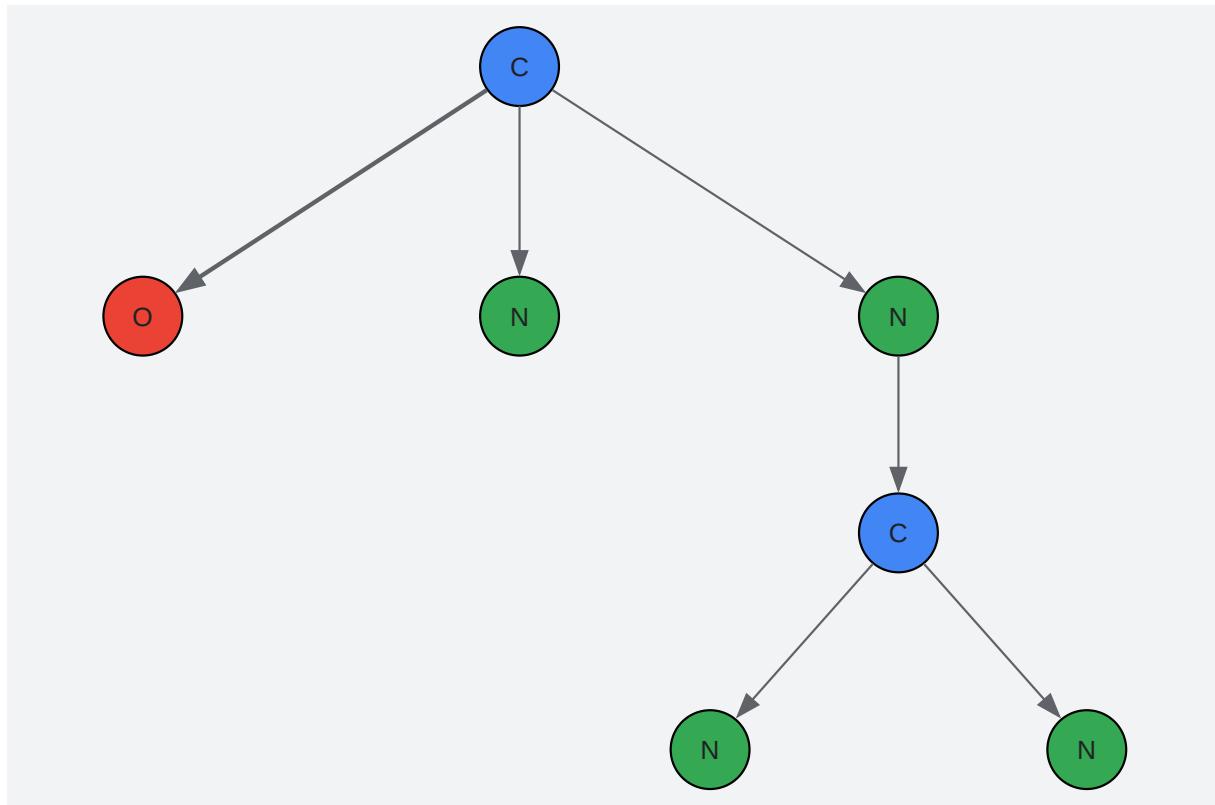
Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable insights into the bonding and functional groups within a molecule. The theoretical vibrational frequencies for the guanylurea cation can be calculated using DFT. The following table presents a selection of key calculated vibrational modes and their assignments.

Table 2: Calculated Vibrational Frequencies and Assignments for the Guanylurea Cation

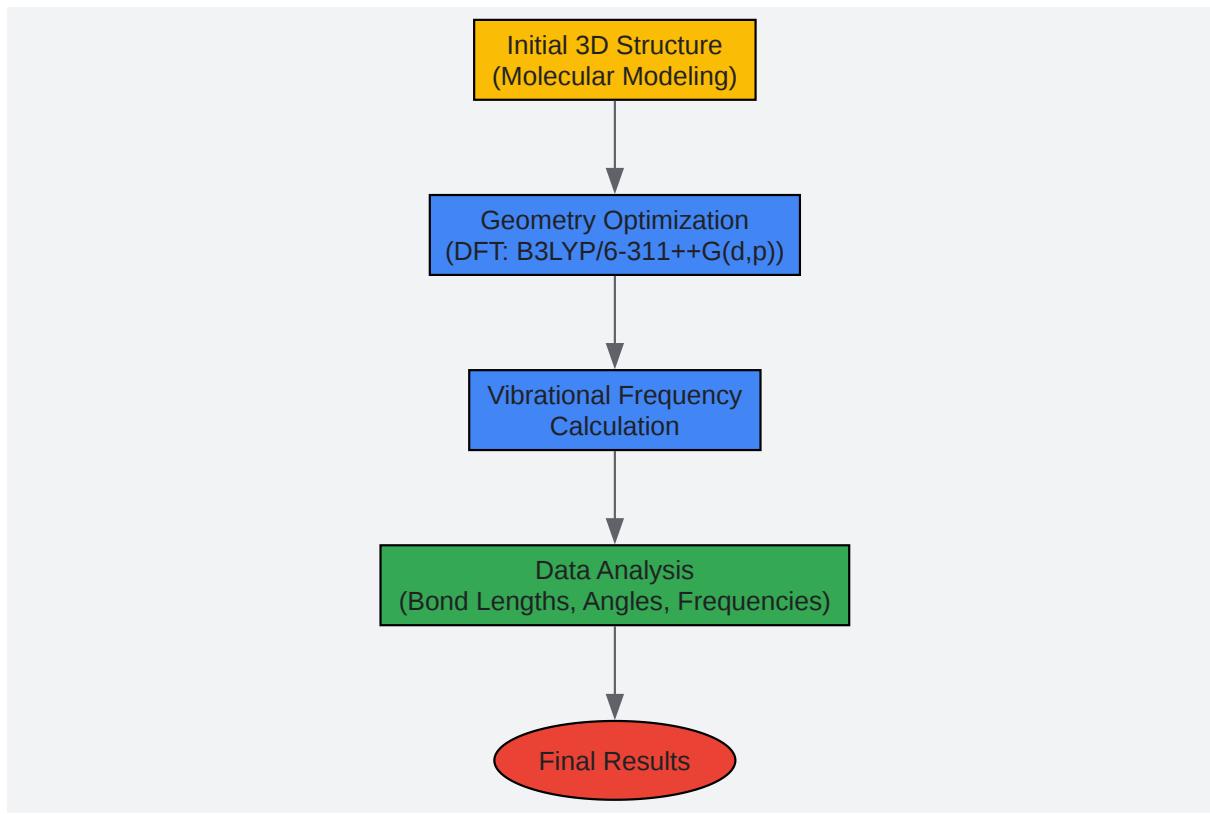
Vibrational Mode	Calculated Frequency (cm ⁻¹)	Assignment
v(N-H)	3400 - 3500	N-H stretching
v(C=O)	~1700	C=O stretching
δ(NH ₂)	1600 - 1650	NH ₂ scissoring
v(C-N)	1300 - 1450	C-N stretching
ρ(NH ₂)	1100 - 1200	NH ₂ rocking

Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

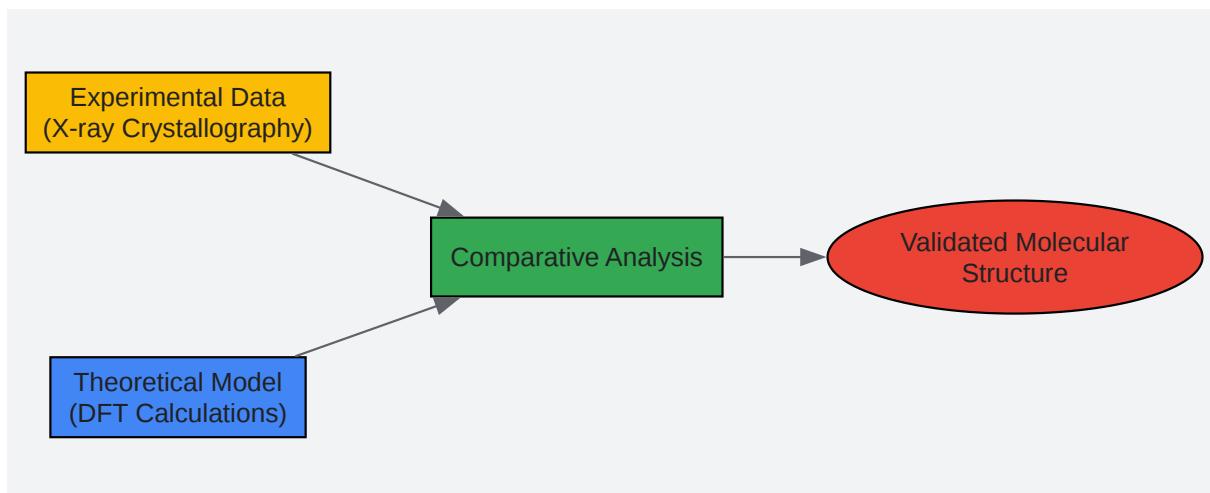
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Caption: Molecular graph of the guanylurea cation.



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Caption: Workflow for theoretical calculations.



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Caption: Logical relationship for structural validation.

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